molecular formula C6H9ClN2O2 B2561563 N'-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride CAS No. 1390739-62-4

N'-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride

Cat. No. B2561563
M. Wt: 176.6
InChI Key: NJCRICLVEZHESJ-UHFFFAOYSA-N
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Description

“N’-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1390739-62-4 . Its molecular formula is C6H9ClN2O2 and it has a molecular weight of 176.6 . The IUPAC name for this compound is (5-methyl-2-furyl) (nitroso)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “N’-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride” is 1S/C6H8N2O2.ClH/c1-4-2-3-5 (10-4)6 (7)8-9;/h2-3,6H,7H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N’-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride” is a solid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Catalytic Conversion and Biomass Valorization

Research has demonstrated the potential of HMF derivatives in catalytic conversion processes, highlighting the transformation of biomass into valuable chemicals. For example, the catalytic conversion of 5-hydroxymethylfurfural into 2,5-furandiamidine dihydrochloride involves the incorporation of nitrogen into HMF to synthesize dimethyl furan-2,5-dicarboximidate, further transformed into 2,5-furandiamidine dihydrochloride. This showcases the versatility of HMF derivatives in synthesizing novel compounds through catalytic processes under mild conditions (Jia Xiuquan et al., 2016).

Biorefinery and Sustainable Chemistry

HMF serves as a cornerstone in the development of sustainable chemical processes. Its ability to be converted into a wide array of chemicals positions it as a crucial intermediate for bio-based products. Studies have explored the production of HMF from biomass and its subsequent transformation into various target molecules, exploiting its primary hydroxyl, aldehyde, and furan functionalities for diverse applications (Andreia A Rosatella et al., 2011).

Green Chemistry and Environmental Sustainability

The conversion of plant biomass into furan derivatives like HMF underscores the transition towards renewable resources for chemical production. HMF and its derivatives are poised to replace non-renewable hydrocarbon sources, highlighting the role of such compounds in the synthesis of monomers, polymers, and other value-added chemicals, fostering a more sustainable and environmentally friendly chemical industry (V. M. Chernyshev et al., 2017).

Biotechnological Applications

The biotransformation of HMF into valuable compounds like 2,5-furan-dicarboxylic acid (FDCA) presents a bio-based approach to chemical synthesis, utilizing microbial processes for the conversion of biomass-derived intermediates. This not only demonstrates the feasibility of microbial pathways in valorizing HMF but also aligns with the principles of green chemistry by minimizing harmful by-products (Chu-Fang Yang & Ci-Ruei Huang, 2016).

Safety And Hazards

The safety data sheet (SDS) for “N’-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

N'-hydroxy-5-methylfuran-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-2-3-5(10-4)6(7)8-9;/h2-3,9H,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRICLVEZHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride

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